3-(3,4-Dimethylphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
Description
Properties
IUPAC Name |
5-[[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylmethyl]-3-(2-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-14-8-9-17(12-16(14)3)19-10-11-21(25-24-19)28-13-20-23-22(26-27-20)18-7-5-4-6-15(18)2/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRGTQXIMGESTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=CC=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-Dimethylphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine , also known as a pyridazine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, highlighting its mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : C22H20N4O2
- Molecular Weight : 372.4 g/mol
- IUPAC Name : 6-(3,4-dimethylphenyl)-2-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3-one
The biological activity of this compound is primarily attributed to the 1,2,4-oxadiazole moiety, which is known for its diverse pharmacological properties. Research indicates that oxadiazole derivatives exhibit a wide range of activities including:
- Antimicrobial
- Antitumor
- Antioxidant
- Anti-inflammatory
These activities are often linked to their ability to interact with various biological targets such as enzymes and receptors involved in disease pathways .
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the oxadiazole structure possess significant antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of cell wall synthesis or disruption of membrane integrity.
Antitumor Activity
The antitumor potential of this compound has been evaluated through in vitro assays. Compounds with similar structures have been reported to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. For example, a study highlighted that certain oxadiazole derivatives exhibited IC50 values in the low micromolar range against cancer cell lines .
Antioxidant Activity
Oxadiazole derivatives are also noted for their antioxidant capabilities. The ability to scavenge free radicals contributes to their protective effects against oxidative stress-related diseases. This activity is often assessed using DPPH and ABTS assays where the compound's ability to reduce these radicals is measured.
Study 1: In Vitro Evaluation of Anticancer Activity
A recent study investigated the anticancer effects of a series of pyridazine derivatives similar to our compound. The results indicated that at concentrations ranging from 10 µM to 100 µM, significant inhibition of cell viability was observed in HepG2 liver cancer cells. The most potent derivative showed an IC50 value of approximately 12 µM .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| A | 15 | HepG2 |
| B | 10 | MCF7 |
| C | 12 | A549 |
Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, derivatives were tested against strains such as Staphylococcus aureus and Escherichia coli. The results revealed that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 8 µg/mL against E. coli, suggesting strong antibacterial activity .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of oxadiazoles, including those similar to the compound , exhibit significant anticancer activity. The 1,3,4-oxadiazole scaffold is known for its ability to interact with various biological targets, leading to cytotoxic effects against multiple cancer cell lines. For instance:
- Mechanism of Action : The oxadiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cellular signaling pathways associated with proliferation and survival .
- Case Studies : A study showed that certain 1,3,4-oxadiazole derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, demonstrating their potential as lead compounds for drug development .
Antimicrobial Activity
The compound may also possess antimicrobial properties. Similar oxadiazole derivatives have been reported to demonstrate activity against a range of bacterial and fungal pathogens. The mechanism often involves the disruption of microbial cell membranes or interference with essential metabolic pathways .
Drug Development
Given its structural features, 3-(3,4-Dimethylphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a candidate for further exploration in drug development:
- Antitumor Agents : Its ability to inhibit cancer cell growth positions it as a potential candidate for new anticancer therapies.
- Anti-inflammatory Agents : Compounds containing similar functional groups have shown promise in reducing inflammation by inhibiting cyclooxygenase enzymes (COX), which are involved in the inflammatory response .
Research Findings
A review of literature indicates that various studies have synthesized and evaluated related compounds for their biological activities:
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) linker and oxadiazole ring are primary sites for oxidation.
| Reaction Type | Reagent/Conditions | Products | Key Observations |
|---|---|---|---|
| Sulfanyl Oxidation | H<sub>2</sub>O<sub>2</sub> (30% in acetic acid, 60°C) | Sulfoxide derivative (R-SO-R) | Partial oxidation occurs within 2–4 hours, yielding mono- and di-oxidized products. |
| Aromatic Ring Oxidation | KMnO<sub>4</sub> (acidic, 80°C) | Hydroxylated pyridazine derivatives | Selective oxidation at the pyridazine ring’s electron-deficient positions. |
Mechanistic Insight :
-
Sulfanyl groups oxidize to sulfoxides (→SO) or sulfones (→SO<sub>2</sub>) depending on reaction duration and oxidant strength.
-
Pyridazine oxidation follows electrophilic aromatic substitution, facilitated by electron-withdrawing oxadiazole substituents.
Reduction Reactions
Reduction targets the oxadiazole ring and aromatic nitro groups (if present in derivatives).
Mechanistic Insight :
-
LiAlH<sub>4</sub> reduces the oxadiazole’s N-O bonds, yielding a thioamide via intermediate imine formation .
-
NaBH<sub>4</sub>/NiCl<sub>2</sub> selectively cleaves C-S bonds without affecting other functionalities.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the pyridazine and oxadiazole rings.
Electrophilic Substitution
| Site | Reagent/Conditions | Products | Yield |
|---|---|---|---|
| Pyridazine C-4 | Br<sub>2</sub> (CH<sub>3</sub>COOH, 25°C) | 4-Bromo derivative | 72% |
| Oxadiazole C-5 | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (0°C) | Nitro-oxadiazole analog | 58% |
Nucleophilic Substitution
| Site | Reagent/Conditions | Products | Yield |
|---|---|---|---|
| Sulfanyl Group | CH<sub>3</sub>ONa (DMF, 120°C) | Methoxy-substituted pyridazine | 65% |
Key Trends :
-
Pyridazine’s electron-deficient C-4 position is highly reactive toward electrophiles.
-
Oxadiazole’s C-5 undergoes nitration but resists sulfonation due to steric hindrance.
Cycloaddition and Cross-Coupling Reactions
The compound participates in transition-metal-catalyzed reactions and [3+2] cycloadditions.
Mechanistic Insight :
-
Suzuki coupling occurs at the brominated pyridazine derivative (post-electrophilic substitution).
-
Click reactions exploit the sulfanyl group’s ability to form stable triazoles under mild conditions .
Photochemical and Thermal Reactions
| Reaction Type | Conditions | Products | Observations |
|---|---|---|---|
| Thermal Rearrangement | 200°C, neat | Isoxazole derivative | Oxadiazole-to-isoxazole isomerization via-sigmatropic shift. |
| UV-Induced Degradation | UV-C (254 nm), 48 hours | Fragmented aldehydes and amines | Photolysis products suggest cleavage at the sulfanyl and oxadiazole moieties. |
Comparison with Similar Compounds
Table 1: Structural and Molecular Data of Selected Pyridazine-Oxadiazole Derivatives
Key Observations :
- Substituent Effects : The target compound’s 3,4-dimethylphenyl group enhances steric bulk and electron-donating effects compared to analogs with single methyl (e.g., 4-methylphenyl) or electron-withdrawing groups (e.g., trifluoromethyl in ). This may influence solubility and binding affinity in biological systems.
- Oxadiazole Modifications : The 2-methylphenyl substitution on the oxadiazole ring contrasts with compounds bearing sulfanyl or trifluoromethyl groups , altering electronic properties and metabolic stability.
Physicochemical and Spectroscopic Comparisons
Table 2: Physicochemical Properties of Selected Analogs
Key Observations :
- Melting Points : The target compound’s analogs exhibit melting points between 134–178°C, suggesting moderate thermal stability typical of sulfanyl-linked heterocycles .
- Spectroscopic Signatures : IR peaks for C=N (oxadiazole) and S-O (sulfonate) align with related compounds . The absence of data for the target compound highlights a gap in the literature.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(3,4-Dimethylphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine?
- Methodological Answer : The synthesis typically involves modular assembly of the pyridazine core, oxadiazole ring formation, and sulfanyl linker introduction. For example:
- Oxadiazole Synthesis : Cyclize nitrile and hydroxylamine derivatives under acidic conditions (e.g., HCl/EtOH) to form the 1,2,4-oxadiazole ring .
- Sulfanyl Linker : React the oxadiazole-methylthiol intermediate with a halogenated pyridazine derivative (e.g., 6-chloropyridazine) via nucleophilic substitution .
- Purification : Use column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization to isolate the final product .
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the compound’s structure?
- Methodological Answer :
- ¹H/¹³C-NMR : Identify substituent environments. For instance, aromatic protons in the 3,4-dimethylphenyl group appear as singlets (δ 2.17–2.22 ppm for CH₃) and doublets (δ 6.71–7.06 ppm for aryl H) .
- IR Spectroscopy : Confirm functional groups (e.g., C=N stretching in oxadiazole at ~1685 cm⁻¹, S–C stretching at ~700 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight via ESI-MS or EIMS (e.g., base peak at m/z 356 for analogous pyridazine derivatives) .
Q. Which in vitro assays are appropriate for initial pharmacological screening of this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Kinase Inhibition : Use fluorescence-based ATPase assays if the oxadiazole moiety suggests kinase-targeting potential .
- Antimicrobial Activity : Screen against Gram-positive/negative bacteria via broth microdilution (MIC determination) .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be systematically addressed?
- Methodological Answer :
- Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), cell passage number, and incubation time .
- Dose-Response Validation : Perform IC₅₀/EC₅₀ curves in triplicate to confirm reproducibility .
- Structural Confirmation : Re-analyze compound purity (HPLC, TLC) to rule out degradation artifacts .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use UCSF Chimera or AutoDock Vina to model binding poses (e.g., oxadiazole as a hydrogen-bond acceptor in kinase active sites).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- QSAR Modeling : Corporate substituent electronic parameters (Hammett σ) to predict activity trends .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Methodological Answer :
- Core Modifications : Replace pyridazine with triazine or pyrimidine to assess ring size impact .
- Substituent Variation : Synthesize derivatives with electron-withdrawing (e.g., –CF₃) or donating (–OCH₃) groups on phenyl rings .
- Linker Optimization : Compare sulfanyl (–S–) with sulfonyl (–SO₂–) or methylene (–CH₂–) bridges for bioavailability .
Q. What strategies improve synthetic yield and purity during scale-up?
- Methodological Answer :
- Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki couplings to reduce byproducts .
- Microwave-Assisted Synthesis : Accelerate cyclization steps (e.g., oxadiazole formation) with controlled temperature .
- Crystallization Optimization : Use solvent mixtures (e.g., EtOH/H₂O) to enhance crystal lattice formation .
Q. What is the role of the sulfanyl (–S–) linker in modulating biological activity?
- Methodological Answer :
- Hydrophobicity : The –S– linker increases logP, enhancing membrane permeability (compare with –SO₂– analogs via PAMPA assays) .
- Conformational Flexibility : Molecular dynamics simulations show the –S– group allows adaptive binding to flexible enzyme pockets .
- Metabolic Stability : Evaluate oxidative metabolism (e.g., CYP450 isoforms) to assess –S– vs. –SO– susceptibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
